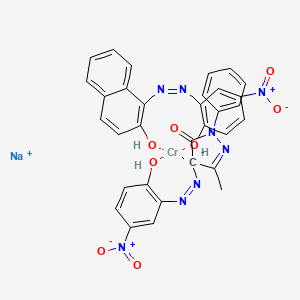

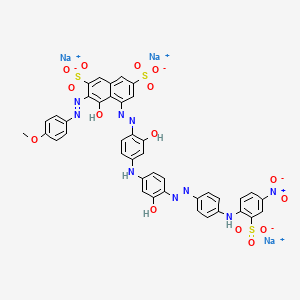

Sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chromate de sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophényl)azo)-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophényl)azo)-2-naphtholato(2-)) est un composé organique hétérocyclique complexe. Il est connu pour sa structure unique, qui comprend des groupes azo et des ions chromate. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.

Méthodes De Préparation

La synthèse du chromate de sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophényl)azo)-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophényl)azo)-2-naphtholato(2-)) implique plusieurs étapes. Le processus commence généralement par la préparation des composés azo, qui sont ensuite mis à réagir avec des ions chromate dans des conditions contrôlées. Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement surveillées pour garantir l'obtention du produit souhaité. Les méthodes de production industrielle peuvent impliquer des synthèses à grande échelle utilisant des systèmes automatisés pour maintenir la cohérence et la pureté .

Analyse Des Réactions Chimiques

Ce composé subit différents types de réactions chimiques, notamment :

Oxydation : L'ion chromate peut participer à des réactions d'oxydation, convertissant d'autres composés en leurs formes oxydées.

Réduction : Les groupes azo peuvent être réduits en amines dans des conditions spécifiques.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent les agents réducteurs comme le borohydrure de sodium et les agents oxydants comme le permanganate de potassium. .

Applications De Recherche Scientifique

Le chromate de sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophényl)azo)-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophényl)azo)-2-naphtholato(2-)) est utilisé dans divers domaines de la recherche scientifique :

Chimie : Il est utilisé comme réactif en chimie analytique pour détecter et quantifier des ions spécifiques.

Biologie : Le composé est utilisé dans des tests biologiques pour étudier les activités enzymatiques et autres processus biochimiques.

Industrie : Le composé est utilisé dans la fabrication de colorants et de pigments en raison de ses propriétés de couleur vibrantes

Mécanisme d'action

Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. L'ion chromate peut agir comme un agent oxydant, modifiant l'état d'oxydation d'autres molécules. Les groupes azo peuvent participer à des réactions de transfert d'électrons, influençant diverses voies biochimiques. Ces interactions peuvent affecter les activités enzymatiques, la signalisation cellulaire et d'autres processus moléculaires .

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromate ion can act as an oxidizing agent, altering the oxidation state of other molecules. The azo groups can participate in electron transfer reactions, influencing various biochemical pathways. These interactions can affect enzyme activities, cellular signaling, and other molecular processes .

Comparaison Avec Des Composés Similaires

Comparé à d'autres composés similaires, le chromate de sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophényl)azo)-5-méthyl-2-phényl-3H-pyrazol-3-onato(2-))(1-((2-hydroxy-5-nitrophényl)azo)-2-naphtholato(2-)) se distingue par sa combinaison unique de groupes azo et d'ions chromate. Des composés similaires comprennent :

- Hydrogénochromate de sodium (2,4-dihydro-4-((2-hydroxy-5-nitrophényl)azo)-5-méthyl-3H-pyrazol-3-onato(2-))(3-hydroxy-4-((2-hydroxy-1-naphtyl)azo)-7-nitronaphtalène-1-sulfonato(3-))

- Hydrogénochromate (4-((4,5-dihydro-3-méthyl-5-oxo-1H-pyrazol-4-yl)azo)-3-hydroxynaphtalène-1-sulfonato(3-)) Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs groupes fonctionnels spécifiques et leur architecture moléculaire globale .

Propriétés

Numéro CAS |

81361-05-9 |

|---|---|

Formule moléculaire |

C32H23CrN8NaO8 |

Poids moléculaire |

722.6 g/mol |

Nom IUPAC |

sodium;chromium;4-[(2-hydroxy-5-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one;1-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C16H12N5O4.C16H11N3O4.Cr.Na/c1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(21(24)25)7-8-14(13)22;20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;;/h2-9,22H,1H3;1-9,20-21H;;/q-1;;;+1 |

Clé InChI |

GCHWFMDXTFYSDC-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=CC=C3.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Na+].[Cr] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)

![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)